7-(Bromomethyl)benzo[d]isothiazole
描述
属性
分子式 |
C8H6BrNS |
|---|---|
分子量 |
228.11 g/mol |
IUPAC 名称 |
5-(bromomethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2 |
InChI 键 |
BZXHNKYIMWCWCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CBr)C=NS2 |
产品来源 |
United States |
准备方法
Bromomethylation of Benzo[d]isothiazole Derivatives
The primary synthetic route to 7-(Bromomethyl)benzo[d]isothiazole involves the bromomethylation of the corresponding benzo[d]isothiazole precursor. This is generally achieved by the reaction of the benzo[d]isothiazole compound with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators.
- Reagents: N-Bromosuccinimide (NBS), radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile) or AIBN)
- Solvent: Carbon tetrachloride (CCl4) or tetrahydrofuran (THF)
- Conditions: Reflux under inert atmosphere (argon or nitrogen), typically 60-90°C
- Mechanism: Radical bromination at the benzylic methyl group adjacent to the heterocyclic core, selectively yielding the bromomethyl derivative.
This method is supported by analogous bromination processes described in patent literature for related heterocyclic compounds, where NBS-mediated bromination in CCl4 with radical initiators is a standard approach.
Alternative Bromomethylation Using Phase Transfer Catalysis
Another approach involves bromomethylation under phase transfer catalysis conditions, which can improve reaction efficiency and selectivity. In this method:
- Reagents: Formaldehyde and hydrobromic acid or bromine source in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide)
- Solvent: Biphasic system with organic solvent (e.g., dichloromethane) and aqueous phase
- Conditions: Room temperature to mild heating (25-60°C)
- Outcome: Formation of bromomethylated benzo[d]isothiazole via electrophilic substitution at the 7-position.
This method is less commonly reported for benzo[d]isothiazole but is well-established for bromomethylation of aromatic heterocycles and can be adapted accordingly.
Reaction Conditions and Work-Up
- The reaction mixture is typically stirred under inert atmosphere to prevent oxidation.
- After completion (monitored by TLC or HPLC), the reaction mixture is cooled.
- The organic phase is washed successively with water, brine, and dried over anhydrous sodium sulfate.
- Solvent removal under reduced pressure yields crude this compound.
- Purification is achieved by recrystallization from ethanol or ethyl acetate or by column chromatography.
Representative Experimental Data and Yield
| Parameter | Typical Values/Conditions |
|---|---|
| Starting material | Benzo[d]isothiazole |
| Bromomethylating agent | N-Bromosuccinimide (NBS) |
| Radical initiator | 2,2'-Azobis(2-methylpropionitrile) (AIBN) |
| Solvent | Carbon tetrachloride (CCl4) or tetrahydrofuran (THF) |
| Temperature | 60-90°C |
| Reaction time | 2-6 hours |
| Yield | 70-87% (depending on scale and purification) |
| Purification | Recrystallization or chromatography |
| Physical state | Off-white to pale yellow crystalline solid |
| Melting point | Typically in the range 140-165°C (varies with purity) |
This data is consistent with bromomethylation protocols for related benzo-fused heterocycles.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR shows a singlet around δ 4.5-5.0 ppm corresponding to the bromomethyl protons (CH2Br).
- Aromatic protons appear in the δ 7.0-8.0 ppm range consistent with benzo[d]isothiazole ring protons.
- Infrared Spectroscopy (IR):
- Characteristic bands for aromatic C-H stretching (3000-3100 cm$$^{-1}$$) and C-Br stretching around 500-600 cm$$^{-1}$$.
- Mass Spectrometry (MS):
- Molecular ion peak corresponding to the bromomethylated compound confirms the addition of bromomethyl group.
- Melting Point:
- Sharp melting point consistent with high purity.
Such spectral data are reported for analogous bromomethylated heterocycles and confirm the structure of this compound.
Summary Table of Preparation Methods
| Method | Reagents & Catalysts | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Radical bromination | N-Bromosuccinimide, AIBN | Carbon tetrachloride or THF | Reflux, 60-90°C, 2-6 h | 70-87 | Most common, selective bromomethylation |
| Phase transfer catalysis | Formaldehyde, HBr, phase transfer catalyst | Biphasic organic/aqueous | Room temp to 60°C, hours | Moderate | Alternative, milder conditions |
化学反应分析
Types of Reactions
7-(Bromomethyl)benzo[d]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted benzo[d]isothiazole derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of methyl derivatives.
科学研究应用
7-(Bromomethyl)benzo[d]isothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates for the treatment of various diseases.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用机制
The mechanism of action of 7-(Bromomethyl)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations
7-Bromo-2-methylbenzo[d]thiazole (CAS 110704-32-0)
- Molecular Formula : C8H6BrNS
- Molecular Weight : 236.11 g/mol
- Key Features : A methyl group at the 2-position instead of bromomethyl. The methyl group provides steric bulk but limits reactivity compared to bromomethyl, which is more electrophilic. This compound is used in small-scale research due to its moderate stability .
7-Bromobenzo[d]thiazole (CAS 767-70-4)
- Molecular Formula : C7H4BrNS
- Molecular Weight : 214.08 g/mol
- Key Features : Lacks the methyl group, with bromine directly attached to the benzene ring. The absence of a methylene spacer reduces steric hindrance, favoring aromatic substitution reactions over alkylation pathways .
2-Bromo-7-chlorobenzothiazole (CAS 3507-58-2)
- Molecular Formula : C7H3BrClNS
- Molecular Weight : 248.53 g/mol
- Key Features : Bromine and chlorine substituents at positions 2 and 7, respectively. The dual halogenation increases electrophilicity, but the rigid benzothiazole backbone limits conformational flexibility. Melting point: 66–67°C, with a predicted boiling point of 330.5°C .
Heterocyclic Core Modifications
7-Bromo-3-chlorobenzo[d]isoxazole (CAS 1260677-07-3)
- Molecular Formula: C7H3BrClNO
- Molecular Weight : 232.46 g/mol
- Key Features : Replaces sulfur with oxygen (isoxazole instead of isothiazole). The oxygen atom increases electronegativity, reducing ring stability compared to sulfur-containing analogs. This compound is less common in drug synthesis due to lower thermal stability .
Benzo[d]isothiazole vs. Benzo[c]isothiazole
- Structural Difference : Fusion of the benzene ring to the isothiazole’s d-face (1,2-benzisothiazole) versus c-face (2,1-benzisothiazole). The d-fusion in 7-(Bromomethyl)benzo[d]isothiazole aligns substituents for optimal electronic interactions, enhancing reactivity in cross-coupling reactions compared to c-fused isomers .
Physicochemical and Reactivity Profiles
| Compound | Molecular Weight (g/mol) | Substituents | Key Reactivity |
|---|---|---|---|
| This compound | ~228.09 (estimated) | -CH2Br at 7-position | Nucleophilic substitution (SN2), Suzuki coupling |
| 7-Bromo-2-methylbenzo[d]thiazole | 236.11 | -Br at 7, -CH3 at 2 | Aromatic halogenation, limited alkylation |
| 7-Bromobenzo[d]thiazole | 214.08 | -Br at 7 | Direct coupling, halogen exchange |
| 2-Bromo-7-chlorobenzothiazole | 248.53 | -Br at 2, -Cl at 7 | Dual electrophilic sites, SNAr reactions |
| 7-Bromo-3-chlorobenzo[d]isoxazole | 232.46 | -Br at 7, -Cl at 3 | Oxidative degradation, limited stability |
- Reactivity Notes: The bromomethyl group in this compound enables facile alkylation or cross-coupling, unlike bromo-substituted analogs . Halogenated benzothiazoles (e.g., 2-Bromo-7-chlorobenzothiazole) show enhanced electrophilicity but require harsh conditions for substitution due to aromatic stabilization . Isoxazole derivatives (e.g., 7-Bromo-3-chlorobenzo[d]isoxazole) are prone to ring-opening under acidic or basic conditions, limiting their utility in multi-step syntheses .
常见问题
Q. What are the most reliable synthetic routes for 7-(Bromomethyl)benzo[d]isothiazole, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves bromination of the methyl group on the benzo[d]isothiazole scaffold. For example, substituting a methyl group with bromine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DMF at 60–80°C . Optimization of solvent polarity (e.g., DMF vs. CCl₄) and stoichiometric ratios (NBS:substrate) is critical to minimize di-bromination byproducts. Yields typically range from 60–85% under controlled conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
- Methodological Answer :
- ¹H NMR : The benzylic CH₂Br group resonates as a singlet at δ 4.3–4.6 ppm, distinct from CH₃ (δ 2.5–3.0 ppm) or CH₂Cl (δ 3.8–4.2 ppm). Splitting patterns in aromatic protons (δ 7.2–8.1 ppm) confirm substitution positions.
- IR : C-Br stretching at ~550–600 cm⁻¹, absent in non-brominated analogs.
- HRMS : Molecular ion [M+H]⁺ at m/z 214.97 (C₈H₆BrNS⁺) with isotopic peaks (²⁷.5% for Br) .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use DMF for cross-coupling reactions.
- Stability : Susceptible to hydrolysis under basic conditions. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation. Avoid prolonged exposure to light, which may induce C-Br bond cleavage .
Advanced Research Questions
Q. How does this compound function as a ligand in transition-metal catalysis, and what geometric parameters influence its coordination?
- Methodological Answer : The bromomethyl group acts as a σ-donor, while the isothiazole’s sulfur and nitrogen provide π-backbonding sites. In Pd complexes, planar coordination geometries are observed, with bond lengths of Pd-S (~2.30 Å) and Pd-N (~2.05 Å). Stability studies show higher complex stability compared to isoxazole analogs due to sulfur’s d-orbital participation .
Q. What computational strategies (e.g., DFT, retrosynthesis tools) predict viable derivatives of this compound for bioactive screening?
- Methodological Answer :
- Retrosynthesis : Tools like Pistachio/BKMS databases prioritize routes via nucleophilic substitution (e.g., replacing Br with amines) or Suzuki-Miyaura coupling (using Pd catalysts).
- DFT : Calculate electrophilicity indices (ω) to predict reactivity at the bromomethyl site. HOMO-LUMO gaps (~5.2 eV) indicate susceptibility to nucleophilic attack .
Q. How do structural modifications (e.g., substituents on the benzene ring) alter the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Activity : Electron-withdrawing groups (e.g., NO₂ at position 5) enhance activity against S. aureus (MIC 8 µg/mL) by increasing membrane permeability.
- Anticancer Potential : Methyl or fluoro substituents improve DNA intercalation, as shown in cytotoxicity assays (IC₅₀ 12–25 µM against HeLa) .
Q. What crystallographic techniques resolve polymorphism or co-crystal formation in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals π-π stacking (3.5–3.8 Å) between aromatic rings and hydrogen bonding (C-H···N, 2.8–3.1 Å). For co-crystals with carboxylic acids, use slow evaporation from ethanol/water (1:1) to achieve monoclinic P2₁/c symmetry .
Comparative Analysis
Q. How does the reactivity of this compound compare to its chloro or iodo analogs in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : Br > Cl in reactivity (yields: 85% vs. 60% with Pd(OAc)₂/XPhos).
- Suzuki Coupling : Iodo analogs react faster (TOF 120 h⁻¹ vs. 40 h⁻¹ for Br) but require lower catalyst loading (1 mol% vs. 2 mol% Pd) .
Q. What are the limitations of using this compound in large-scale synthesis, and how can they be mitigated?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
